molecular formula C8H11NO3 B1289821 2-(tert-Butyl)oxazole-4-carboxylic acid CAS No. 1060816-08-1

2-(tert-Butyl)oxazole-4-carboxylic acid

Cat. No. B1289821
CAS RN: 1060816-08-1
M. Wt: 169.18 g/mol
InChI Key: GVWUJKRGBRORLJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The tert-butyl group attached to the oxazole ring is a bulky alkyl substituent, which can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a related compound, involves a Pd-catalyzed amide coupling followed by bromination and cyclization reactions . This method demonstrates the potential for creating oxazole derivatives with high optical purity and without racemization, which is crucial for the synthesis of enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations . Such analyses provide detailed information about the molecular conformation and electronic structure, which are essential for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. The tert-butyl group can be involved in reactions such as de-tert-butylation, as seen in the synthesis of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives . Additionally, the carboxylic acid functionality allows for activation and subsequent reactions to form esters and amides, as demonstrated by the activation of carboxylic acids with tert-butyl carbonates .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of the tert-butyl group can increase steric hindrance, affecting the compound's reactivity and solubility. The photophysical properties, such as fluorescence and quantum yield, can also be tuned by modifying the oxazole core, as shown in the study of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids . These properties are important for potential applications in sensing and biological research.

Scientific Research Applications

Synthesis of Functionalized Oxazoles

Research by Cao et al. (2020) highlights an efficient protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids, which includes 2-(tert-Butyl)oxazole-4-carboxylic acid. This method is significant for producing functionalized oxazoles, which have shown biological activity, particularly anticancer activities in certain cancer cells (Cao et al., 2020).

Multicomponent Reaction for Triazole-Oxazole Derivatives

Another study by Cao et al. (2020) describes a multicomponent reaction involving alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides, leading to the formation of triazole-oxazole derivatives. Some of these compounds exhibit potential anticancer activities, indicating their significance in drug discovery (Cao et al., 2020).

Enhanced Acidity Due to Steric Effects

Böhm and Exner (2001) explored the enhanced acidity of sterically hindered carboxylic acids, including compounds like 2-tert-butylbenzoic acid, which is structurally similar to 2-(tert-Butyl)oxazole-4-carboxylic acid. Their study indicates the importance of steric inhibition to resonance and van der Waals tension in determining the acidity of such compounds (Böhm & Exner, 2001).

Photooxygenation of Oxazoles

Wasserman et al. (1981) conducted research on the use of oxazoles as masked forms of activated carboxylic acids, which can form triamides upon reacting with singlet oxygen. This research is pivotal in understanding the reactivity and potential applications of oxazole derivatives in organic synthesis (Wasserman et al., 1981).

Activation of Carboxylic Acids

Basel and Hassner (2002) explored the activation of carboxylic acids in the presence of tert-butyl carbonates, highlighting the role of such compounds in forming intermediates in reactions with primary and secondary amines. This research can provide insights into the chemical behavior and applications of tert-butyl oxazole derivatives (Basel & Hassner, 2002).

Catalytic Enantioselective Addition

Alba et al. (2012) reported the catalytic enantioselective addition of 2-tert-butyl-4-aryl-1,3-oxazol-5-ones to maleimides, accessing quaternary amino acid derivatives. This study emphasizes the versatility of tert-butyl oxazole derivatives in enantioselective synthesis (Alba et al., 2012).

Enantioselective Synthesis

Magata et al. (2017) conducted research on the enantioselective synthesis of a methyl oxazole carboxylate derivative, showcasing the use of tert-butyl oxazole compounds in achieving high optical purity in pharmaceutical synthesis (Magata et al., 2017).

properties

IUPAC Name

2-tert-butyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWUJKRGBRORLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599903
Record name 2-tert-Butyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060816-08-1
Record name 2-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-08-1
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Record name 2-tert-Butyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1,3-oxazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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